
4-(2-Methyl-octyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-octyl)-pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the 2-methyl-octyl group attached to the fourth position of the pyridine ring imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-octyl)-pyridine typically involves the alkylation of pyridine with 2-methyl-octyl halides under basic conditions. A common method includes the use of sodium hydride or potassium tert-butoxide as a base to deprotonate the pyridine, followed by the addition of 2-methyl-octyl bromide or chloride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methyl-octyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro-pyridine and sulfonyl-pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methyl-octyl)-pyridine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its role as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-octyl)-pyridine involves its interaction with biological membranes and enzymes. The hydrophobic 2-methyl-octyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridine ring can interact with enzyme active sites, inhibiting their function and affecting metabolic pathways.
Comparación Con Compuestos Similares
- 4-(2-Ethyl-hexyl)-pyridine
- 4-(2-Propyl-heptyl)-pyridine
- 4-(2-Butyl-octyl)-pyridine
Comparison: 4-(2-Methyl-octyl)-pyridine is unique due to the specific length and branching of its alkyl chain, which influences its hydrophobicity and interaction with biological membranes. Compared to 4-(2-Ethyl-hexyl)-pyridine, it has a longer alkyl chain, resulting in higher hydrophobicity and potentially stronger membrane-disrupting properties. The branching of the 2-methyl group also affects its steric interactions with enzymes and receptors, making it distinct in its biological activity.
Propiedades
IUPAC Name |
4-(2-methyloctyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-7-13(2)12-14-8-10-15-11-9-14/h8-11,13H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFNPLAXQNYYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride](/img/structure/B7726057.png)
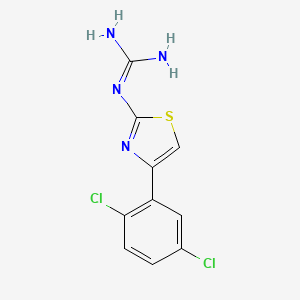

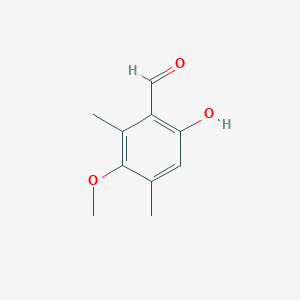
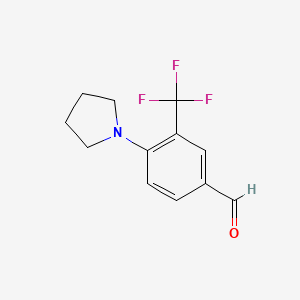

![3-[Tert-butyl(dimethyl)silyl]oxy-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7726095.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B7726100.png)
![1-[3-(2-Thienyl)phenyl]ethanone](/img/structure/B7726101.png)
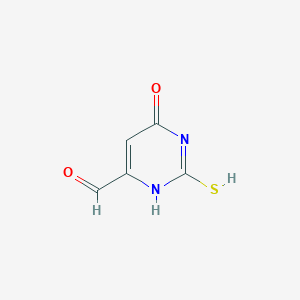
![2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone](/img/structure/B7726119.png)

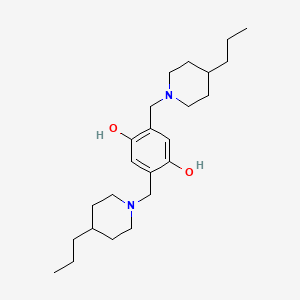
![1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one](/img/structure/B7726145.png)
